molecular formula C14H17N3O3 B4940688 4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone

4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone

Cat. No. B4940688
M. Wt: 275.30 g/mol
InChI Key: QNMRBWVVKZOBKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone, also known as BMNQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. BMNQ belongs to the class of quinoline derivatives and is known to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. 4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antiviral and antimicrobial properties. 4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell damage.

Advantages and Limitations for Lab Experiments

4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and has a long shelf life. However, there are also some limitations to its use. 4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone. One area of research could be to further investigate its mechanism of action and to identify its molecular targets. Another area of research could be to explore its potential use as a fluorescent probe for the detection of other metal ions in biological samples. Additionally, 4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone could be further studied for its potential use in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone involves the reaction of 4-nitro-1-methylquinolin-2(1H)-one with butylamine. This reaction is carried out in the presence of a suitable catalyst and under controlled conditions to obtain the desired product. The purity of the product can be improved by further purification techniques such as recrystallization or column chromatography.

Scientific Research Applications

4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone has been extensively studied for its potential use in scientific research. It has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties. 4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone has also been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological samples.

properties

IUPAC Name

4-(butylamino)-1-methyl-3-nitroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-3-4-9-15-12-10-7-5-6-8-11(10)16(2)14(18)13(12)17(19)20/h5-8,15H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMRBWVVKZOBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C(=O)N(C2=CC=CC=C21)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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